2,6-Dimethylnaphthalene
2,6-Dimethylnaphthalene
2,6-dimethylnaphthalene is a polycyclic aromatic hydrocarbon available in the water bodies and can be determined by gas chromatography with flame-ionization.
2,6-dimethylnaphthalene is a dimethylnaphthalene carrying methyl groups at positions 2 and 6. It has a role as an environmental contaminant.
2, 6-Dimethylnaphthalene, also known as 2, 6-dmn, belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings. 2, 6-Dimethylnaphthalene is considered to be a practically insoluble (in water) and relatively neutral molecule. 2, 6-Dimethylnaphthalene has been primarily detected in urine. Within the cell, 2, 6-dimethylnaphthalene is primarily located in the membrane (predicted from logP). 2, 6-Dimethylnaphthalene has a grass taste.
2,6-dimethylnaphthalene is a dimethylnaphthalene carrying methyl groups at positions 2 and 6. It has a role as an environmental contaminant.
2, 6-Dimethylnaphthalene, also known as 2, 6-dmn, belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings. 2, 6-Dimethylnaphthalene is considered to be a practically insoluble (in water) and relatively neutral molecule. 2, 6-Dimethylnaphthalene has been primarily detected in urine. Within the cell, 2, 6-dimethylnaphthalene is primarily located in the membrane (predicted from logP). 2, 6-Dimethylnaphthalene has a grass taste.
Brand Name:
Vulcanchem
CAS No.:
581-42-0
VCID:
VC20852651
InChI:
InChI=1S/C12H12/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h3-8H,1-2H3
SMILES:
CC1=CC2=C(C=C1)C=C(C=C2)C
Molecular Formula:
C12H12
Molecular Weight:
156.22 g/mol
2,6-Dimethylnaphthalene
CAS No.: 581-42-0
Cat. No.: VC20852651
Molecular Formula: C12H12
Molecular Weight: 156.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2,6-dimethylnaphthalene is a polycyclic aromatic hydrocarbon available in the water bodies and can be determined by gas chromatography with flame-ionization. 2,6-dimethylnaphthalene is a dimethylnaphthalene carrying methyl groups at positions 2 and 6. It has a role as an environmental contaminant. 2, 6-Dimethylnaphthalene, also known as 2, 6-dmn, belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings. 2, 6-Dimethylnaphthalene is considered to be a practically insoluble (in water) and relatively neutral molecule. 2, 6-Dimethylnaphthalene has been primarily detected in urine. Within the cell, 2, 6-dimethylnaphthalene is primarily located in the membrane (predicted from logP). 2, 6-Dimethylnaphthalene has a grass taste. |
|---|---|
| CAS No. | 581-42-0 |
| Molecular Formula | C12H12 |
| Molecular Weight | 156.22 g/mol |
| IUPAC Name | 2,6-dimethylnaphthalene |
| Standard InChI | InChI=1S/C12H12/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h3-8H,1-2H3 |
| Standard InChI Key | YGYNBBAUIYTWBF-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)C=C(C=C2)C |
| Canonical SMILES | CC1=CC2=C(C=C1)C=C(C=C2)C |
| Boiling Point | 262.0 °C |
| Melting Point | 112.0 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator